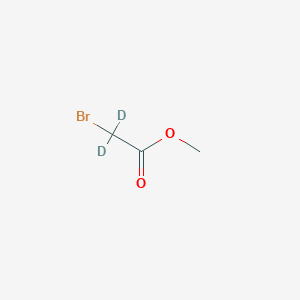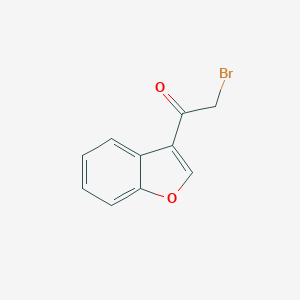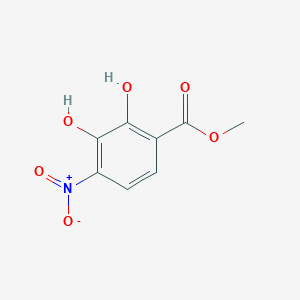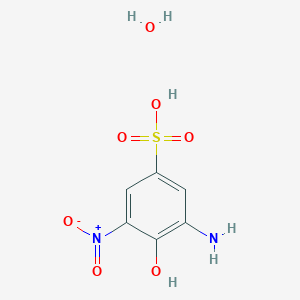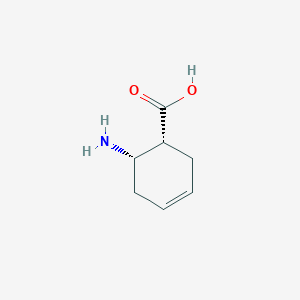
cis-2-Amino-4-cyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-Amino-4-cyclohexene-1-carboxylic acid (ACCA) is an amino acid analog that has been widely studied for its potential applications in the field of medicinal chemistry. ACCA is a cyclic analog of proline, a naturally occurring amino acid, and is known to exhibit a range of interesting biological properties.
Applications De Recherche Scientifique
Cis-2-Amino-4-cyclohexene-1-carboxylic acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. cis-2-Amino-4-cyclohexene-1-carboxylic acid has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of cis-2-Amino-4-cyclohexene-1-carboxylic acid is not fully understood, but it is thought to act as an inhibitor of enzymes involved in the biosynthesis of various biomolecules. cis-2-Amino-4-cyclohexene-1-carboxylic acid has been shown to inhibit the activity of enzymes such as ornithine decarboxylase, which is involved in the biosynthesis of polyamines, and prolyl hydroxylase, which is involved in the biosynthesis of collagen.
Effets Biochimiques Et Physiologiques
Cis-2-Amino-4-cyclohexene-1-carboxylic acid has been shown to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. cis-2-Amino-4-cyclohexene-1-carboxylic acid has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cis-2-Amino-4-cyclohexene-1-carboxylic acid in lab experiments include its high enantiomeric purity, which makes it suitable for use in biological studies, and its interesting biological properties, which make it a promising candidate for drug development. The limitations of using cis-2-Amino-4-cyclohexene-1-carboxylic acid in lab experiments include its relatively high cost and the limited availability of commercial sources.
Orientations Futures
There are several areas of future research that could be pursued in relation to cis-2-Amino-4-cyclohexene-1-carboxylic acid. These include further studies on its mechanism of action, investigations into its potential applications in the treatment of neurological disorders, and the development of cis-2-Amino-4-cyclohexene-1-carboxylic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies on the synthesis of cis-2-Amino-4-cyclohexene-1-carboxylic acid and the development of new synthetic methods could help to make this compound more readily available for use in biological studies.
Méthodes De Synthèse
Cis-2-Amino-4-cyclohexene-1-carboxylic acid can be synthesized using a variety of methods, including cyclization of proline or proline derivatives, and stereoselective reduction of pyrrolidine-2,4-dione. The most commonly used method for the synthesis of cis-2-Amino-4-cyclohexene-1-carboxylic acid is the cyclization of proline using a reagent such as thionyl chloride or phosphorus oxychloride. This method yields cis-2-Amino-4-cyclohexene-1-carboxylic acid with high enantiomeric purity, making it suitable for use in biological studies.
Propriétés
IUPAC Name |
(1R,6S)-6-aminocyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINMZNDBYQHKR-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Amino-4-cyclohexene-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

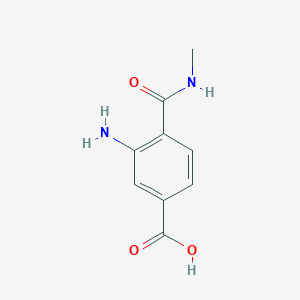

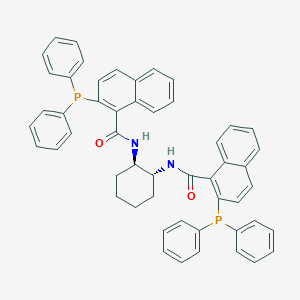
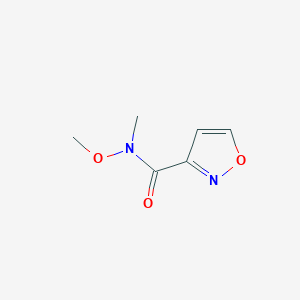
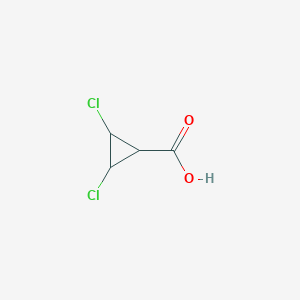
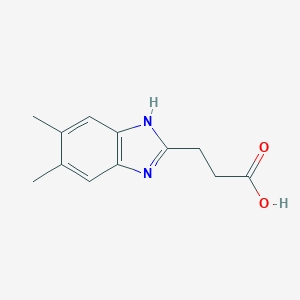
![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
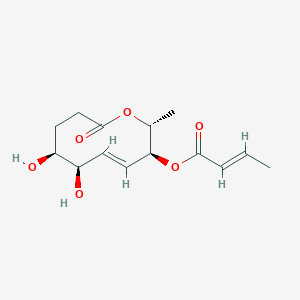
![3-[(Tert-butoxycarbonyl)amino]-3-(3,4-dichlorophenyl)propanoic acid](/img/structure/B68383.png)

